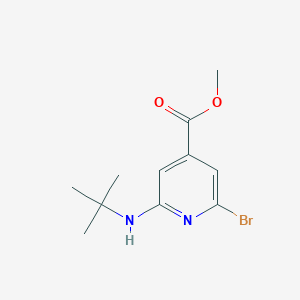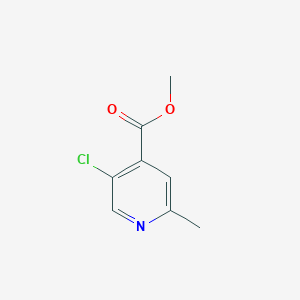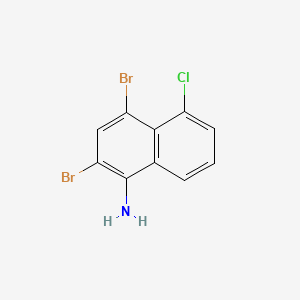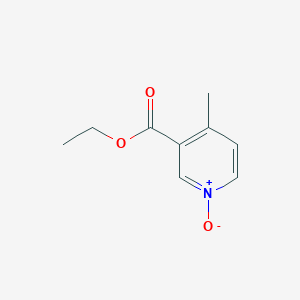
Ethyl 4-methyl-1-oxidopyridin-1-ium-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-methyl-1-oxidopyridin-1-ium-3-carboxylate is a chemical compound with the molecular formula C9H11NO3 It is known for its unique structure, which includes a pyridinium ring with an ethyl group at the 1-position, a methyl group at the 4-position, and a carboxylate group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-1-oxidopyridin-1-ium-3-carboxylate typically involves the reaction of 4-methylpyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
Ethyl 4-methyl-1-oxidopyridin-1-ium-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a pyridine ring.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce pyridine derivatives.
科学研究应用
Ethyl 4-methyl-1-oxidopyridin-1-ium-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Ethyl 4-methyl-1-oxidopyridin-1-ium-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Ethyl-4-methoxycarbonylpyridinium iodide: Similar structure but with a methoxycarbonyl group instead of a carboxylate group.
1-Ethyl-3-methylimidazolium iodide: Contains an imidazolium ring instead of a pyridinium ring.
Uniqueness
Ethyl 4-methyl-1-oxidopyridin-1-ium-3-carboxylate is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
6344-79-2 |
|---|---|
分子式 |
C9H11NO3 |
分子量 |
181.19 g/mol |
IUPAC 名称 |
ethyl 4-methyl-1-oxidopyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(11)8-6-10(12)5-4-7(8)2/h4-6H,3H2,1-2H3 |
InChI 键 |
IDDYYPQXSZIAKS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=C[N+](=C1)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


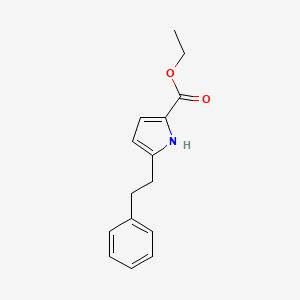
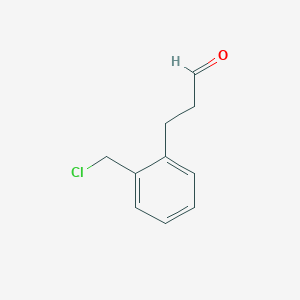
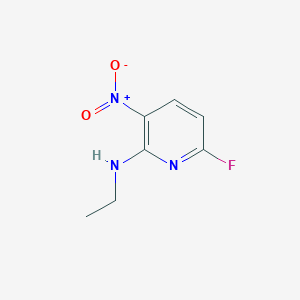
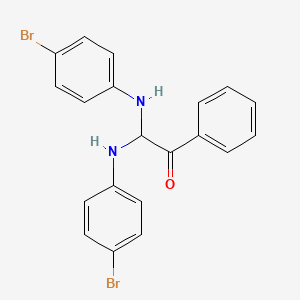
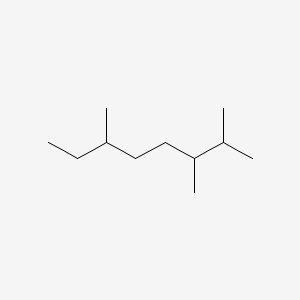
![4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13934439.png)
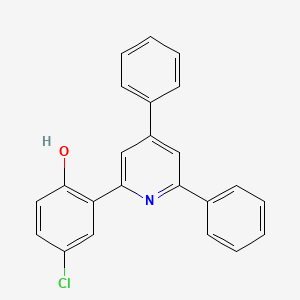

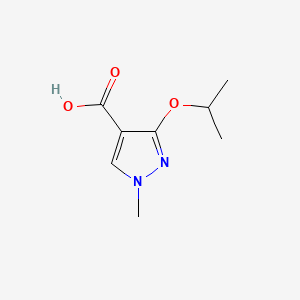
![3-(1h-Indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13934472.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)-](/img/structure/B13934477.png)
